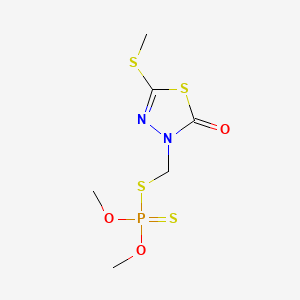
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is a compound that belongs to the class of organophosphorus pesticides. It is known for its broad-spectrum insecticidal properties and is used in various agricultural applications to control pests. The compound consists of an O,O-dimethylthiophospho moiety and a thiadiazole moiety linked by a phosphorus-sulfur bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one typically involves the reaction of dimethyl phosphorochloridothioate with 5-methylsulfanyl-1,3,4-thiadiazol-2-thiol. The reaction is carried out in the presence of a base such as triethylamine under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorothioate groups.
Biology: Studied for its interactions with enzymes such as acetylcholine esterase.
Medicine: Investigated for its potential use in developing new insecticidal drugs.
Industry: Applied in the formulation of pesticides for agricultural use.
Wirkmechanismus
The compound exerts its insecticidal effects by inhibiting acetylcholine esterase (AChE), an enzyme crucial for nerve function in insects. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methidathion: Another organophosphorus pesticide with similar insecticidal properties.
Parathion: A widely used organophosphorus pesticide with a similar mechanism of action.
Malathion: An organophosphorus pesticide used in both agricultural and medical applications.
Uniqueness
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is unique due to its specific structural features, such as the presence of both dimethoxyphosphinothioyl and thiadiazole moieties. These structural elements contribute to its high potency and selectivity as an insecticide .
Eigenschaften
CAS-Nummer |
13432-51-4 |
|---|---|
Molekularformel |
C6H11N2O3PS4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C6H11N2O3PS4/c1-10-12(13,11-2)15-4-8-6(9)16-5(7-8)14-3/h4H2,1-3H3 |
InChI-Schlüssel |
HBFLAVVNCUSOIV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)SCN1C(=O)SC(=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)


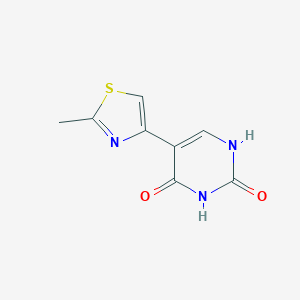
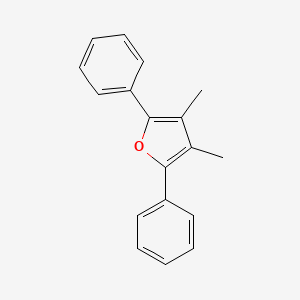
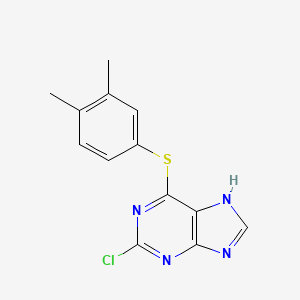
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
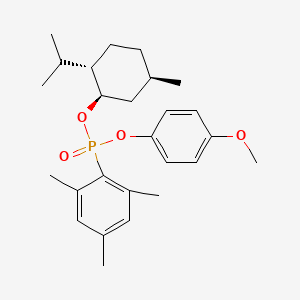

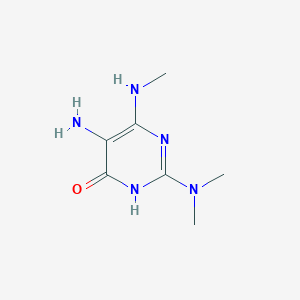

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
